molecular formula C7H8O2 B1680746 Salicyl alcohol CAS No. 90-01-7

Salicyl alcohol

Cat. No. B1680746
CAS RN: 90-01-7
M. Wt: 124.14 g/mol
InChI Key: CQRYARSYNCAZFO-UHFFFAOYSA-N
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Description

Salicyl alcohol, also known as 2-Hydroxybenzyl alcohol, Salicain, Diathesin, Saligenin, Saligenol, α,2-Toluenediol, o-Methylolphenol, 2-Methylolphenol, Salicylic alcohol , is an organic compound with the formula C6H4OH(CH2OH) . It is a white solid that is used as a precursor in organic synthesis .


Synthesis Analysis

Salicyl alcohol is produced by the hydroxymethylation of phenol using formaldehyde . The carboxylic acid reductase CAR has been shown to enable efficient synthesis of salicyl alcohol . A novel salicylic acid 5-hydroxylase has been employed to achieve 2,5-DHBA production from salicylic acid .


Molecular Structure Analysis

The molecular formula of Salicyl alcohol is C7H8O2 . Its molecular weight is 124.1372 . The IUPAC Standard InChI is InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2 .


Chemical Reactions Analysis

Air oxidation of salicyl alcohol gives salicylaldehyde . Chemical sweeteners are formed by acetal formation with e.g. isovanillin . Salicyl alcohol can be oxidized to salicylaldehyde .


Physical And Chemical Properties Analysis

Salicyl alcohol has a density of 1.16 g/cm3 . Its melting point is 86 °C (187 °F; 359 K) and boiling point is 267 °C (513 °F; 540 K) . It is soluble in water at 67g/L at 22 °C .

Scientific Research Applications

Ionization-induced Conformational Changes

Research on salicyl alcohol has shown that it undergoes considerable geometry changes upon excitation and ionization, which is critical for understanding its chemical behavior and potential applications in spectroscopy and material science. Studies utilizing resonance-enhanced multiphoton ionization (REMPI) spectroscopy revealed that salicyl alcohol exhibits extensive progressions in CH2OH bending and torsional motions, indicating significant conformational changes upon excitation. This understanding is crucial for applications in chemical sensing and molecular electronics, where the behavior of molecules under various energy states is a key factor (Dessent, Geppert, Ullrich, & Müller-Dethlefs, 2000).

Role in Plant Growth and Defense

Salicyl alcohol is part of the salicylic acid (SA) pathway in plants, playing a pivotal role in defense against pathogens and in plant growth and development. SA has been extensively studied for its role in mediating local and systemic plant defense responses against pathogens. It also contributes to the plant's response to abiotic stresses such as drought, heat, and osmotic stress. This multifaceted role of SA, by extension, highlights the importance of salicyl alcohol in plant biology and its potential in improving agricultural practices and crop resistance to environmental stresses (Rivas-San Vicente & Plasencia, 2011).

Biomedical Applications

In the field of biomedical sciences, salicyl alcohol has been investigated for its role in hydrogel formulations for drug delivery systems and wound dressings. A study on polyvinyl alcohol-gelatin hydrogel membranes demonstrated the potential of salicyl alcohol in controlled drug release systems. The research focused on the preparation and characterization of these hydrogels, highlighting their strength, water-holding capacity, and compatibility with biological tissues, making them suitable for various biomedical applications (Pal, Banthia, & Majumdar, 2007).

Antioxidant and Stress Response in Plants

Another significant area of application for salicyl alcohol is in enhancing plant tolerance to environmental stresses. Research has shown that salicylic acid, closely related to salicyl alcohol, induces physiological and biochemical changes in plants that improve their resistance to water stress. Such studies suggest the potential of salicyl alcohol in agricultural practices aimed at mitigating the effects of drought and improving crop resilience (Singh & Usha, 2003).

Chemical Defense in Insects

Salicyl alcohol is also a key component in the chemical defense mechanisms of certain insect species. It is converted into salicylaldehyde, a deterrent against predators, by the salicyl alcohol oxidase enzyme in chrysomelid leaf beetle larvae. This conversion is crucial for the survival of these insects, offering insights into the ecological interactions between plants and herbivores and potential applications in pest management strategies (Michalski, Mohagheghi, Nimtz, Pasteels, & Ober, 2008).

Future Directions

The conversion of salicyl alcohol to salicylaldehyde has been explored . The potential for further oxidation to salicylic acid has been suggested, but this requires strong oxidizing agents .

properties

IUPAC Name

2-(hydroxymethyl)phenol
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InChI

InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2
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InChI Key

CQRYARSYNCAZFO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CO)O
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Molecular Formula

C7H8O2
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Related CAS

27134-47-0
Record name Benzenemethanol, 2-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID9045843
Record name Salicyl alcohol
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Molecular Weight

124.14 g/mol
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Physical Description

Solid
Record name 2-Hydroxybenzyl alcohol
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Vapor Pressure

0.000825 [mmHg]
Record name 2-Methylol phenol
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Product Name

Salicyl alcohol

CAS RN

90-01-7
Record name 2-Hydroxybenzyl alcohol
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Record name SALICYL ALCOHOL
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Synthesis routes and methods I

Procedure details

Marchand and Grenet U.S. Pat. Nos. 3,290,352 and 3,290,393, patented Dec. 6, 1966, note that British Pat. No. 774,696 condenses phenol, meta-cresol or meta-ethylphenol with formaldehyde in aqueous medium in the presence of zinc acetate or cadmium formate. Starting with phenol, the best yield of pure saligenol obtained is 21%.
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Synthesis routes and methods II

Procedure details

A mixture of 450 g of phenol, 0.8 g of zinc acetate and 24 g of paraformaldehyde was warmed for 6 hours to 70° C. in a flask equipped with a stirrer and a reflux condenser. 49.6 g of ethylmercaptan were then added to the reaction mixture and the reaction temperature in the flask was raised progressively so that there was always a slight reflux. After about 12 hours, when a final temperature of 120° C. had been reached, the reaction was stopped by cooling and the reaction mixture was worked up by distillation. The phenol could be re-used in a subsequent reaction. The yield of isolated 2-ethylthiomethyl-phenol was 70% of theory, relative to paraformaldehyde, and about 95%, relative to the 2-hydroxymethyl-phenol formed as an intermediate.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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